molecular formula C14H13ClN4O3S2 B2986774 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034305-85-4

5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2986774
CAS No.: 2034305-85-4
M. Wt: 384.85
InChI Key: FGIHQCUOTBKMLH-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (CAS 2034305-85-4) is a synthetic small molecule with a molecular formula of C 14 H 13 ClN 4 O 3 S 2 and a molecular weight of 384.86 g/mol . This compound features a hybrid structure combining a 5-chloro-2-methoxybenzenesulfonamide moiety linked to a 1,2,3-triazole ring and a thiophene group. This specific architecture is characteristic of compounds investigated for various biological activities, though detailed mechanistic studies for this specific entity are not currently available in the public domain. Compounds containing sulfonamide and triazole groups are of significant interest in medicinal chemistry and chemical biology research. Benzenesulfonamide derivatives are widely explored as potent inhibitors of carbonic anhydrase isoforms, a target in oncology and antimicrobial research . Similarly, the 1,2,3-triazole scaffold is a privileged structure in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding . The presence of both a sulfonamide group, a known zinc-binding ligand, and a triazole ring within a single molecule makes this compound a valuable chemical tool for probing enzyme function and for screening in high-throughput assay systems. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can source this compound from various certified suppliers, with available quantities ranging from 2mg to 75mg .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3S2/c1-22-12-5-4-10(15)7-13(12)24(20,21)16-8-11-9-19(18-17-11)14-3-2-6-23-14/h2-7,9,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIHQCUOTBKMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves a multi-step organic synthesis process. One common method includes:

  • Formation of the Benzene Sulfonamide Backbone: : This typically involves sulfonation of 5-chloro-2-methoxyaniline, using chlorosulfonic acid.

  • Introduction of the 1,2,3-Triazole Ring: : Via Huisgen cycloaddition, often referred to as "click chemistry," between an azide and an alkyne. Here, the azide functional group is introduced onto the benzenesulfonamide derivative, followed by cycloaddition with a terminal alkyne.

  • Attachment of the Thiophene Group: : Involves coupling reactions such as Suzuki-Miyaura or Stille coupling, attaching the thiophene ring to the triazole moiety.

Industrial Production Methods: On an industrial scale, the synthesis might employ continuous flow chemistry to enhance yield and purity while reducing reaction time. Key techniques include precise temperature control, automated reagent addition, and real-time monitoring to optimize reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide undergoes several types of chemical reactions:

  • Oxidation: : Particularly at the methoxy group, leading to the formation of corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the nitro group (if present) to an amino group.

  • Substitution: : The chloro group can be substituted through nucleophilic aromatic substitution.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

  • Substitution: : Nucleophiles like ammonia or primary amines under heat and solvent conditions like dimethyl sulfoxide (DMSO).

Major Products Formed:
  • Oxidation products: Sulfoxides, sulfones

  • Reduction products: Amines

  • Substitution products: Corresponding substituted derivatives

Scientific Research Applications

Chemistry:
  • Used as a starting material for the synthesis of more complex molecules.

  • Plays a role in studying reaction mechanisms and kinetics.

Biology:
  • Functions as a molecular probe to study enzyme interactions and activity.

Medicine:
  • Potential application as a pharmacophore in drug design due to its sulfonamide group, which is common in many antimicrobial and diuretic drugs.

Industry:
  • Utilized in the development of novel materials, including polymers and dyes.

Mechanism of Action

The biological mechanism of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves its interaction with specific enzymes or receptors. It can act as an inhibitor or activator by binding to active sites or allosteric sites, altering the enzyme's activity.

Molecular Targets and Pathways Involved:
  • Enzymes: : Proteases, kinases

  • Pathways: : Signal transduction pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents Reported Activity/Notes
Target Compound C₁₅H₁₄ClN₅O₃S₂ 436.89 1,2,3-Triazole Cl, OMe, Thiophene Hypothesized PFOR inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () C₁₀H₆ClF₂N₃O₂ 273.63 Thiazole Cl, F, Benzamide PFOR inhibitor; antiparasitic activity
2-Chloro-5-(2H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzene-1-sulfonamide () C₁₂H₁₀ClN₅O₂S₂ 371.82 Tetrazole Cl, Thiophenmethyl Structural similarity; sulfonamide bioactivity
5-Bromo-N-[1-(3-chlorophenyl)methyl-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () C₁₂H₉BrClN₄O₂S₂ 442.71 1,2,4-Triazole Br, Cl, Thiophene Halogen substitutions may enhance lipophilicity
2-(1H-Indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide () C₁₇H₁₅N₅OS 337.40 1,2,3-Triazole Indole, Acetamide Acetamide linker vs. sulfonamide; solubility differences

Key Observations

Heterocyclic Core Influence: The 1,2,3-triazole in the target compound (vs. thiazole in or tetrazole in ) may alter binding kinetics due to differences in hydrogen-bonding capacity and aromatic stacking .

Substituent Effects: The methoxy group (OMe) in the target compound could increase solubility compared to halogenated analogs (e.g., ’s bromo/chloro derivatives) . Sulfonamide vs.

Biological Activity :

  • The thiazole-based compound in directly inhibits PFOR, suggesting the target compound’s triazole-thiophene-sulfonamide scaffold may share similar mechanistic pathways .
  • Halogen substitutions (Cl, Br) in and are linked to improved metabolic stability and target affinity .

Biological Activity

5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its unique structural features. The combination of a sulfonamide moiety with a triazole and thiophene ring suggests diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H14_{14}ClN3_{3}O3_{3}S
  • Molecular Weight : 353.81 g/mol

Structural Features

FeatureDescription
Chlorine AtomPresent at the 5-position of the benzene ring
Methoxy GroupLocated at the 2-position of the benzene ring
Thiophene RingAttached to the triazole moiety
Triazole RingImparts unique biological interactions

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50_{50} values in the micromolar range.
Cell LineIC50_{50} (μM)
MCF-70.65
MEL-82.41

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays indicated that treated cells showed increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression.
  • Cell Cycle Arrest : The compound may disrupt the cell cycle progression in cancer cells, leading to growth inhibition.

Antimicrobial Activity

Additionally, derivatives of sulfonamides have been recognized for their antimicrobial properties. The presence of the triazole ring enhances interaction with microbial targets, making it a candidate for further investigation in treating infections.

Cardiovascular Effects

Some studies have suggested that sulfonamide derivatives can influence cardiovascular parameters. For instance:

  • Perfusion Pressure Studies : Research involving isolated rat heart models indicated that certain benzene sulfonamides could affect perfusion pressure and coronary resistance.

Study 1: Anticancer Efficacy

A study published in MDPI investigated various benzene sulfonamide derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited greater cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Study 2: Cardiovascular Implications

In another study focusing on cardiovascular activity, benzenesulfonamide derivatives were tested for their ability to modulate perfusion pressure in rat models. The findings suggested potential therapeutic roles in managing conditions like pulmonary hypertension .

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